

# KX2-361 immune system dependent efficacy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

[Get Quote](#)

## Efficacy & Immune System Dependence

The table below summarizes the key *in vivo* finding on the immune-dependent efficacy of **KX2-361**, alongside its established dual mechanism of action.

| Aspect                                  | Experimental Findings on KX2-361                                                                                                                                                               |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dual Mechanism of Action                | Dual inhibitor of <b>Src kinase</b> autophosphorylation and <b>tubulin polymerization</b> [1] [2].                                                                                             |
| Blood-Brain Barrier (BBB) Penetration   | Designed for and demonstrates good oral bioavailability and efficient crossing of the BBB in mice [1] [3] [4].                                                                                 |
| *In Vivo* Efficacy (Glioblastoma Model) | Provides <b>long-term survival</b> in a syngeneic orthotopic GL261 glioblastoma model in immune-competent C57BL/6 mice [1].                                                                    |
| Immune System Dependence                | Long-term survival <b>is not observed</b> in mice lacking a functional adaptive immune system, indicating its action works in concert with the host immune system to control tumor growth [1]. |

## Detailed Experimental Protocols

The critical finding regarding immune-dependent efficacy stems from a well-established *in vivo* glioblastoma model. Here is a detailed breakdown of the cited methodology.

## Protocol 1: Orthotopic Glioblastoma Model for Long-Term Survival

- **Objective:** To evaluate the therapeutic effect and survival benefit of **KX2-361** in an immunocompetent brain tumor model [1].
- **Cell Line:** GL261 murine glioblastoma cells [1].
- **Animal Model:** Syngeneic C57BL/6 mice (immunocompetent). The study also utilized mice lacking an adaptive immune system for comparison [1].
- **Intervention:** Treatment with **KX2-361**. The specific dosage and regimen are detailed in the primary publication [1].
- **Key Outcome Measurements:**
  - **Primary Endpoint:** Long-term survival of the mice [1].
  - **Comparative Analysis:** Survival outcomes in immunocompetent mice versus immunodeficient mice [1].
- **Conclusion:** The drug's ability to achieve long-term survival was conclusively demonstrated to be dependent on the presence of a functional adaptive immune system [1].

## Protocol 2: Cellular Assays for Mechanism of Action

- **Objective:** To confirm the dual inhibitory activity of **KX2-361** on its molecular targets [1].
- **Cell-Based Assays:**
  - **Src Inhibition:** Measurement of reduced Src autophosphorylation in GL261 glioblastoma cells treated with **KX2-361** [1].
  - **Tubulin Disruption:** Assessment of direct tubulin binding and disruption of microtubule architecture in cultured glioma cells [1].

## Mechanism of Action and Immune Engagement

The diagram below illustrates the proposed mechanism by which **KX2-361** exerts its dual direct and immune-mediated anti-tumor effects.

The diagram shows that **KX2-361**'s direct cytotoxic actions lead to tumor cell death, which in turn exposes the immune system to tumor antigens. This engagement of the adaptive immune system is essential for achieving complete, long-term remission [1].

## Interpretation for Drug Development

The data indicates that **KX2-361** is not a simple cytotoxic agent. Its efficacy relies on a **two-pronged approach**: direct cytotoxicity and immune-mediated clearance. This has critical implications for its development:

- **Therapeutic Combinations:** It may synergize well with other immunomodulatory therapies.
- **Patient Selection:** Its full potential would likely be seen in patients with a functional immune system.
- **Translational Research:** Further investigation is needed to identify the specific immune cell populations (e.g., T-cells) and cytokines involved in this effect.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. KX2-361: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]
2. Discovery of Novel Dual Mechanism of Action Src ... [pubmed.ncbi.nlm.nih.gov]
3. Investigation of the effect of KX2-361 molecule on post ... [open.metu.edu.tr]
4. Tirbanibulin (KX2-391) analog KX2-361 inhibits botulinum ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [KX2-361 immune system dependent efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548108#kx2-361-immune-system-dependent-efficacy>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)